4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol
Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol is a chemical compound with the CAS Number 107718-34-3 . Its molecular weight is 232.31 . The IUPAC name for this compound is 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]phenol .
Molecular Structure Analysis
The molecular structure of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol contains a total of 29 bonds. These include 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, 1 sulfide, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The melting point of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol is between 192-193°C . The compound has a molecular formula of C12H12N2OS .Scientific Research Applications
Herbicidal Activity
This compound has been used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These synthesized products have shown high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .
Inhibition of Acetyl-Coenzyme A Carboxylase
The compound is part of a class of herbicides known as aryloxy-phenoxy propionates, which act by blocking the biosynthesis of fatty acids by inhibiting acetyl-coenzyme A carboxylase . This makes it a potential candidate for research in the development of new herbicides.
Synthesis of Pyrimidine Derivatives
The compound has been used as a starting material in the synthesis of new tetrazolyl derivatives of pyrimidine . These derivatives have various linker groups and their structure was established by NMR spectroscopy and X-ray diffraction analysis .
Safety and Hazards
properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-9(2)14-12(13-8)16-11-5-3-10(15)4-6-11/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAKJCKGFHPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371263 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol | |
CAS RN |
107718-34-3 | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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